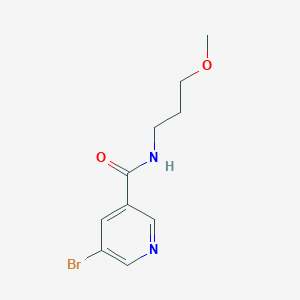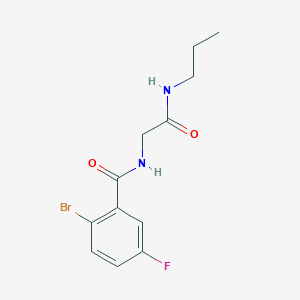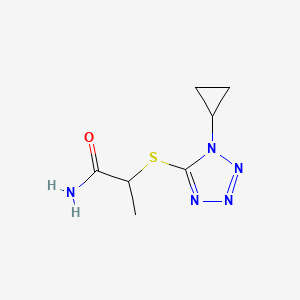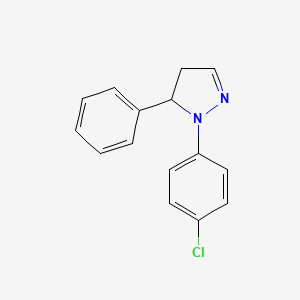![molecular formula C8H6INO3 B14915757 2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
2-iodo-4-[(E)-2-nitroethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of an iodine atom and a nitroethenyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of phenol with iodine and hydrogen peroxide in water, yielding 2-iodophenol . This intermediate can then undergo further reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iodo-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: Lacks the nitroethenyl group but shares the iodine-substituted phenol structure.
4-Nitrophenol: Contains a nitro group but lacks the iodine atom.
2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure with an additional methoxy group.
Uniqueness
2-Iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of the iodine atom and the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H6INO3 |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
2-iodo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6INO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+ |
Clé InChI |
GOOHVRDKKATBFF-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])I)O |
SMILES canonique |
C1=CC(=C(C=C1C=C[N+](=O)[O-])I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)




